3-(4-propylphenyl)prop-2-ynoic acid

Description

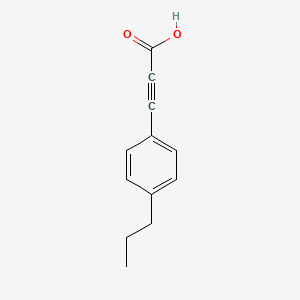

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-propylphenyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-10-4-6-11(7-5-10)8-9-12(13)14/h4-7H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJNIEUQOSFVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Reactions of 3 4 Propylphenyl Prop 2 Ynoic Acid and Its Derivatives

Hydroarylation and Cyclization Mechanisms

The intrinsic reactivity of the carbon-carbon triple bond in 3-arylpropynoic acids and their amides allows for a variety of addition and cyclization reactions. The electronic nature of the substituents on the aryl ring and the reaction conditions play a crucial role in directing the outcome of these transformations.

Electrophilic Activation in Brønsted Superacids for 3-Arylpropynoic Amides

In the presence of Brønsted superacids like triflic acid (CF₃SO₃H), 3-arylpropynoic amides undergo superelectrophilic activation. organic-chemistry.orgresearchgate.net This process involves the protonation of both the carbonyl oxygen and the alkyne, leading to the formation of highly reactive dicationic intermediates. researchgate.netmdpi.com These superelectrophiles are capable of reacting with weak nucleophiles, such as arenes. organic-chemistry.orgresearchgate.net For instance, the reaction of 3-aryl-N-(aryl)propiolamides with arenes in triflic acid at room temperature can lead to the formation of 4,4-diaryl-3,4-dihydroquinolin-2-(1H)-ones in moderate to excellent yields. researchgate.net The mechanism involves the attack of the arene on the electrophilic β-carbon of the activated alkyne, followed by intramolecular cyclization.

It has been shown that in superacidic media, α,β-unsaturated amides can form these reactive dicationic electrophiles, which can then participate in different types of electrophilic reactions. researchgate.net The protonated amide group enhances the reactivity of the adjacent electrophilic center, and in some cases, the protonated amide group itself can exhibit increased reactivity. researchgate.net

Intramolecular Cyclization Pathways (e.g., to Quinolin-2-one Derivatives)

The intramolecular cyclization of N-arylpropiolamides is a powerful strategy for synthesizing functionalized quinolin-2-one derivatives. researchgate.net The outcome of these reactions is highly dependent on the electronic and steric properties of the aryl substituents. Depending on these factors, the reaction can selectively yield either quinolinone or spirocyclic pyrrole (B145914) structures. researchgate.net

The cyclization can be promoted by various acidic catalysts, including acidic zeolites. researchgate.net The reaction of 3-aryl-N-(aryl)propiolamides with arenes in triflic acid, for example, proceeds through an initial hydroarylation followed by an intramolecular cyclization to afford 4,4-diaryl-3,4-dihydroquinolin-2-(1H)-ones. researchgate.net These dihydroquinolinones can be further derivatized. researchgate.net

Furthermore, transition metals can also catalyze these cyclizations. For example, iron(III) chloride in combination with diorganyl diselenides can mediate the 6-endo-dig cyclization of arylpropiolamides to produce 3-organoselenyl-quinolinones. researchgate.net Palladium catalysis has also been employed to achieve the synthesis of 3-aryl quinolin-2(1H)-ones through a C-H activation protocol. researchgate.net

Transition Metal-Catalyzed Decarboxylative Processes

Transition metal catalysis offers efficient and selective methods for the decarboxylation of 3-(4-propylphenyl)prop-2-ynoic acid and its analogs. These reactions are valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Decarboxylation

Palladium catalysts are highly effective in promoting the decarboxylation of alkynoic acids. rsc.orgnih.gov The process typically involves the in situ generation of a terminal alkyne through decarboxylation, which can then participate in subsequent coupling reactions. For instance, a palladium-catalyzed decarboxylative hydroarylation of alkynyl carboxylic acids with arylboronic acids has been developed to synthesize 1,1-disubstituted alkenes. rsc.org The mechanism is believed to proceed through the formation of a terminal alkyne intermediate. rsc.org

In the context of aromatic carboxylic acids, mechanistic studies have revealed that palladium-catalyzed protodecarboxylation involves two key stages: decarboxylative palladation to form an aryl-palladium intermediate, followed by protodepalladation to yield the final product. nih.gov The protodepalladation step is often found to be rate-determining. nih.gov While this is for aromatic acids, similar principles can apply to the decarboxylation of alkynoic acids where an analogous alkynyl-palladium species would be formed.

Decarboxylative cross-coupling reactions of heterocyclic carboxylic acids, such as quinolinone-3-carboxylic acids, with (hetero)aryl halides have also been successfully achieved using a bimetallic system of palladium(II) bromide and silver carbonate. nih.gov This method allows for the synthesis of a variety of 3-aryl-4-quinolinones and related heterocycles. nih.gov

Table 1: Examples of Palladium-Catalyzed Decarboxylative Reactions

| Substrate | Catalyst System | Product Type | Ref. |

| Alkynyl Carboxylic Acids | Pd catalyst | 1,1-Disubstituted Alkenes | rsc.org |

| Aromatic Carboxylic Acids | Pd(O₂CCF₃)₂ | Protodecarboxylated Aromatics | nih.gov |

| Quinolinone-3-carboxylic Acids | PdBr₂/Ag₂CO₃ | 3-Aryl-4-quinolinones | nih.gov |

| Alkynoic Acids | Pd catalyst | gem-1,3-Enynes | rsc.org |

Copper-Catalyzed Decarboxylation

Copper catalysts provide a cost-effective and efficient alternative for decarboxylative reactions. nih.govrsc.org Copper-catalyzed decarboxylative elimination of aromatic propionic acids can produce vinyl arenes. nih.gov Mechanistic studies suggest that this reaction may proceed through a benzylic deprotonation followed by a radical decarboxylation, a pathway distinct from single-electron-transfer mechanisms seen in other decarboxylative eliminations. nih.gov

In the case of aryl carboxylic acids, density functional theory (DFT) calculations have shown that the copper-catalyzed decarboxylation mechanism begins with the formation of a copper carboxylate complex. rsc.org The decarboxylation then occurs by the ejection of carbon dioxide, followed by protodemetallation to regenerate the catalyst. rsc.org The steric effects of ortho-substituents on the starting carboxylate complex are a primary factor influencing the reaction barriers. rsc.org

Copper has also been utilized in decarboxylative C-N cross-coupling reactions of aryl carboxylic acids with various N-nucleophiles, employing a copper(II)-phenanthroline catalyst system. rsc.org Furthermore, copper-catalyzed decarboxylative couplings of the sp³-hybridized carbon atoms of α-amino acids have been reported. nih.gov

Table 2: Features of Copper-Catalyzed Decarboxylation

| Reaction Type | Key Mechanistic Feature | Catalyst System Example | Product Class | Ref. |

| Decarboxylative Elimination | Benzylic deprotonation, radical decarboxylation | Cu(OAc)₂/TEMPO | Vinyl Arenes | nih.gov |

| Decarboxylation of Aryl Acids | Formation of a copper carboxylate complex | Copper catalyst | Aryl compounds | rsc.org |

| Decarboxylative C-N Coupling | C-N bond formation | Cu(II)-phenanthroline | N-Aryl compounds | rsc.org |

Electrochemical Decarboxylative Halogenation

Electrochemical methods offer a green and efficient approach to decarboxylative functionalization. While specific examples for this compound are not detailed, the principles can be extrapolated from related systems. For instance, a metal-free electrochemical decarboxylation of alkyl carboxylic acids to form olefins has been developed on a kilogram scale. nih.govdp.tech This process, an advancement of the Hofer-Moest reaction, utilizes alternating polarity to maintain electrode surface quality and control local pH. nih.gov

Decarboxylative halogenation of aromatic carboxylic acids can be achieved using copper(I) as a mediator for electron-deficient systems and a palladium(II) catalyst for electron-rich ones under aerobic conditions. organic-chemistry.org This method allows for the synthesis of aryl halides using copper halides as the halogen source. organic-chemistry.org For aliphatic carboxylic acids, a general protocol for direct decarboxylative chlorination, iodination, and bromination has been developed using iron salts as catalysts under visible light. rsc.org These methods highlight the potential for developing electrochemical decarboxylative halogenation protocols for alkynoic acids, providing a direct route to valuable halogenated building blocks.

Gold-Catalyzed Hydrofunctionalization Mechanisms

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating the carbon-carbon triple bond of alkynes towards nucleophilic attack. nih.gov This has led to the development of a wide range of hydrofunctionalization reactions, which are atom-economical and often proceed with high selectivity. mdpi.comresearchgate.net

Intra- and Intermolecular Additions of Carboxylic Acids to Alkynes

The addition of carboxylic acids to alkynes, a process known as hydrocarboxylation, can proceed through either an intramolecular or intermolecular pathway, leading to the formation of lactones and enol esters, respectively. mdpi.commdpi.com In the context of this compound, these reactions are of significant interest for the synthesis of functionalized heterocycles and unsaturated esters.

Intramolecular Addition (Cycloisomerization):

The intramolecular addition of the carboxylic acid moiety onto the alkyne, also termed cycloisomerization, is a common and efficient method for constructing lactone rings. mdpi.comnih.gov The generally accepted mechanism for gold-catalyzed cycloisomerization of alkynoic acids involves the following key steps:

Alkyne Activation: A cationic gold(I) species coordinates to the alkyne π-system of the alkynoic acid, rendering it more electrophilic and susceptible to nucleophilic attack. nih.govacs.org

Nucleophilic Attack: The tethered carboxylic acid group acts as an internal nucleophile, attacking the activated alkyne. This cyclization can proceed via two main pathways: a 5-exo-dig or a 6-endo-dig closure. nih.gov The regioselectivity is often dictated by the substitution pattern of the alkyne and the reaction conditions.

Protodeauration: The resulting vinylgold intermediate undergoes protonolysis, where a proton source cleaves the carbon-gold bond to release the enol-lactone product and regenerate the active gold(I) catalyst, thus completing the catalytic cycle. nih.gov

Computational studies using density functional theory (DFT) have provided deeper insights into this process, confirming that the reaction proceeds through the intramolecular addition of the carboxylic acid to the gold-activated triple bond, followed by the protodeauration step. nih.gov

Intermolecular Addition:

The intermolecular addition of a separate carboxylic acid molecule to an alkyne yields enol esters. mdpi.commdpi.com The mechanism mirrors the intramolecular case in its initial steps:

Alkyne Activation: The gold(I) catalyst activates the alkyne bond of a molecule like this compound. mdpi.com

External Nucleophilic Attack: An external carboxylic acid molecule then attacks the activated alkyne. The stereochemical outcome of this addition is often anti, leading to the formation of (Z)-enol esters. researchgate.net

Protodeauration: Similar to the intramolecular pathway, a subsequent protonolysis step releases the enol ester product and regenerates the gold catalyst. uchicago.edu

The efficiency and selectivity of these reactions can be influenced by the choice of gold catalyst, ligands, and counterions. mdpi.comresearchgate.net For instance, the use of [AuCl(PPh₃)] in combination with a silver salt like AgOAc has been shown to effectively catalyze the intermolecular addition of carboxylic acids to internal alkynes in aqueous media, yielding trisubstituted enol esters with complete Z-stereoselectivity. researchgate.net

| Reaction Type | Key Mechanistic Steps | Typical Product |

| Intramolecular Addition | Alkyne Activation, Intramolecular Nucleophilic Attack, Protodeauration | Enol-lactone |

| Intermolecular Addition | Alkyne Activation, Intermolecular Nucleophilic Attack, Protodeauration | Enol ester |

Cycloisomerization of Alkynoic Acids

The gold-catalyzed cycloisomerization of alkynoic acids is a highly effective method for synthesizing unsaturated lactones, which are prevalent structural motifs in many natural products and biologically active compounds. mdpi.commdpi.com The reaction typically proceeds via an intramolecular hydrocarboxylation mechanism as detailed above.

The regiochemical outcome of the cyclization (i.e., the size of the resulting lactone ring) is a critical aspect. For many alkynoic acids, the exo-dig cyclization pathway is favored, leading to the formation of five- or six-membered rings. nih.gov However, the specific substitution pattern on the alkynoic acid chain can influence the preferred cyclization mode.

DFT calculations have been instrumental in elucidating the factors that control the selectivity between different cyclization pathways, such as the 5-exo-dig versus the 6-endo-dig routes. nih.gov These studies help in predicting and controlling the reaction outcome for the synthesis of specific lactone structures. The use of heterogeneous gold catalysts, such as gold nanoparticles immobilized on cellulose, has also been explored for these transformations, offering advantages in terms of catalyst recyclability. acs.org

Formation of Vinyl Propiolates and α-Pyrones

Gold catalysts can also mediate the formation of more complex structures like vinyl propiolates and α-pyrones from alkynoic acids. nih.govorganic-chemistry.org These reactions often involve a cascade of events initiated by the activation of the alkyne.

A proposed pathway for the formation of α-pyrones involves the gold-catalyzed intermolecular coupling of a propiolic acid with a terminal alkyne. nih.gov This initially forms a vinyl propiolate intermediate through a Markovnikov addition of the carboxylic acid to the alkyne. nih.gov This intermediate can then undergo a gold-catalyzed 6-endo-dig cyclization, leading to an oxocarbenium intermediate, which upon deprotonation and protodemetalation, yields the α-pyrone. nih.gov

Interestingly, in the absence of a terminal alkyne partner, propiolic acids can undergo dimerization to form 4-hydroxy-α-pyrones. mdpi.com This dimerization is thought to proceed through the intermolecular addition of the carboxylic acid of one molecule to the alkyne of another, followed by the generation of an oxocarbenium intermediate that rearranges to the final product. mdpi.com The counterion of the gold catalyst has been observed to have a significant impact on the product distribution in these reactions. nih.gov

Radical Mechanisms in Decarboxylative Couplings

Decarboxylative coupling reactions offer a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds by utilizing carboxylic acids as readily available and stable precursors. rsc.org These reactions often proceed through radical intermediates, particularly when catalyzed by transition metals or under photoredox conditions. nih.govnih.gov

While the specific application to this compound is a specialized area of research, the general principles of radical decarboxylative coupling can be inferred. The process typically involves the generation of an alkyl or aryl radical from a carboxylic acid derivative, which then participates in a cross-coupling reaction.

A common approach involves the conversion of the carboxylic acid to a redox-active ester. nih.gov Under reductive conditions, a low-valent metal catalyst, such as Ni(I), can undergo oxidative addition to a coupling partner (e.g., an aryl halide). This complex can then interact with the radical generated from the decarboxylation of the redox-active ester. Subsequent reductive elimination from the resulting high-valent metal intermediate affords the coupled product and regenerates a lower-valent state of the catalyst to continue the cycle. nih.gov The generation of the radical from the carboxylic acid can also be achieved through single-electron transfer (SET) processes, often facilitated by photoredox or electrochemical methods. nih.gov

Proposed Mechanistic Cycles for Specific Transformations

The versatility of gold catalysis allows for a variety of transformations of alkynes beyond simple hydrofunctionalization. These often involve elegant mechanistic cycles that can lead to the rapid construction of molecular complexity.

For instance, gold(I)-catalyzed cascade reactions of enynes can lead to the formation of complex polycyclic structures. frontiersin.org While not directly involving this compound as the starting enyne, the principles are applicable to its potential derivatives. A typical cycle begins with the gold(I) catalyst activating the alkyne, which triggers an intramolecular nucleophilic attack from the tethered alkene (a cyclization). frontiersin.orgrsc.org This can lead to the formation of a gold-carbene or a vinylgold intermediate, which can then undergo further reactions like cyclopropanation or rearrangement before the final product is released and the catalyst is regenerated. frontiersin.orgpku.edu.cn

Derivatization and Functionalization Strategies of 3 4 Propylphenyl Prop 2 Ynoic Acid

Amidation and Esterification Reactions

The carboxylic acid group of 3-(4-propylphenyl)prop-2-ynoic acid is readily converted into amides and esters through standard coupling procedures. These reactions are fundamental in modifying the compound's solubility, and electronic properties, and for introducing new functional handles for further elaboration.

Amidation: The reaction of this compound with a primary or secondary amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), affords the corresponding amide. The general scheme for this transformation involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

Esterification: Similarly, ester derivatives can be synthesized by reacting the parent acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. The choice of alcohol can significantly influence the physical and chemical properties of the resulting ester.

| Reagent Type | Example Reagent | Product Type |

| Amine | Aniline (B41778) | N-phenyl-3-(4-propylphenyl)propiolamide |

| Alcohol | Methanol | Methyl 3-(4-propylphenyl)propiolate |

| Coupling Agent | DCC, EDC | - |

Halogenation at the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions, including halogenation. This process allows for the introduction of one or two halogen atoms across the alkyne, leading to the formation of vinyl halides. The stereochemical outcome of this reaction can often be controlled by the choice of reagents and reaction conditions. For instance, the reaction with one equivalent of a halogen (e.g., Br₂) can yield a mixture of (E)- and (Z)-dihaloalkenes.

| Halogenating Agent | Product |

| Bromine (Br₂) | (E/Z)-2,3-dibromo-3-(4-propylphenyl)acrylic acid |

| Iodine (I₂) | (E/Z)-2,3-diiodo-3-(4-propylphenyl)acrylic acid |

Hydrosulfonylation of Aryl Propiolic Acids

The addition of a sulfonyl group across the alkyne, known as hydrosulfonylation, is a powerful method for synthesizing vinyl sulfones. This reaction, when applied to aryl propiolic acids like this compound, typically proceeds with high regioselectivity, yielding β-sulfonyl acrylic acids. The reaction is often catalyzed by transition metals or promoted by radical initiators. The resulting vinyl sulfones are valuable intermediates in organic synthesis.

Multicomponent Reactions Incorporating the Alkyne and Carboxylic Acid Functionalities

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds in a single synthetic operation. The alkyne and carboxylic acid functionalities of this compound can participate in various MCRs. For example, in the presence of an amine and an isocyanide, it can undergo a three-component reaction to yield highly substituted acrylamides. These reactions are prized for their atom economy and ability to generate molecular diversity rapidly.

Transformations into Fused Polycyclic Systems (e.g., Naphthalimides)

The structure of this compound serves as a precursor for the synthesis of more complex, fused polycyclic systems such as naphthalimides. Naphthalimides are a class of compounds known for their excellent fluorescence properties and have been investigated for various applications. mdpi.com The synthesis can involve a multi-step sequence, potentially starting with a Diels-Alder reaction where the alkyne acts as a dienophile, followed by subsequent cyclization and aromatization steps to build the naphthalene (B1677914) core. Modification at the imide nitrogen can be achieved by reacting the intermediate naphthalic anhydride (B1165640) with a primary amine. mdpi.com

Computational and Theoretical Studies on 3 4 Propylphenyl Prop 2 Ynoic Acid Systems

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(4-propylphenyl)prop-2-ynoic acid , DFT can provide insights into its fundamental chemical properties.

DFT calculations can be employed to determine the optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) of This compound . The presence of the electron-donating propyl group on the phenyl ring is expected to influence the electron density of the aromatic system and the propiolic acid moiety. This, in turn, affects the molecule's reactivity.

The electrostatic potential (ESP) map, which can be generated through DFT calculations, would likely show a region of negative potential around the carboxylic acid group, indicating its susceptibility to electrophilic attack, and regions of positive potential elsewhere, highlighting sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. In related phenylpropiolic acid systems, substituent effects on the phenyl ring have been shown to modulate this energy gap. nih.gov

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO-LUMO Energy Gap | Moderately large | Indicates relative stability, with potential for reactivity under specific conditions. |

| Dipole Moment | Non-zero | Suggests the molecule is polar, influencing its solubility and intermolecular interactions. |

| Electron Density | Higher on the carboxylic acid group and phenyl ring | Predicts sites for electrophilic attack and influences non-covalent interactions. |

| Mulliken Charges | Negative charges on oxygen atoms, positive charges on acidic proton and alkyne carbons | Provides a quantitative measure of the charge distribution within the molecule. |

Note: The values in this table are illustrative and would require specific DFT calculations for precise determination.

DFT is a valuable tool for mapping out potential reaction pathways for molecules like This compound . For instance, in reactions such as esterification or amidation of the carboxylic acid group, or addition reactions across the alkyne bond, DFT can be used to calculate the energies of reactants, products, and, crucially, the transition states that connect them. nih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding reaction mechanisms. By analyzing the geometry of the transition state, researchers can gain insight into the steric and electronic factors that control the reaction's outcome.

Quantum Chemical Modeling of Reactive Intermediates

Quantum chemical methods, including DFT, are instrumental in studying the structure and stability of reactive intermediates that may form during reactions of This compound . For example, in a deprotonation reaction, the resulting carboxylate anion is a key intermediate. Quantum chemical calculations can model the charge delocalization within this anion, which contributes to its stability. Similarly, in addition reactions to the alkyne, carbocation or carbanion intermediates may be formed. Understanding the electronic structure and relative energies of these transient species is fundamental to predicting the regioselectivity and stereoselectivity of such reactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl group and the potential for rotation around the single bond connecting the phenyl ring to the alkyne moiety suggest that This compound can exist in multiple conformations. Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, can identify the most stable low-energy conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. researchgate.netaip.org By simulating the movements of the atoms in the molecule and its interactions with a solvent or a surface, MD can reveal how the molecule explores different conformational states and how it interacts with its environment. For aromatic carboxylic acids, MD simulations have been used to study their adsorption on surfaces and their behavior in different liquid phases. aip.orgacs.org

Intermolecular Interactions and Supramolecular Assembly

The carboxylic acid group of This compound is a strong hydrogen bond donor and acceptor. This feature makes it highly likely to form dimers in the solid state and in non-polar solvents, where two molecules are held together by a pair of hydrogen bonds between their carboxylic acid groups. Such hydrogen bonding is a common feature in the supramolecular assembly of carboxylic acids. acs.org

Beyond simple dimerization, the interplay of hydrogen bonding, π-π stacking interactions between the phenyl rings, and van der Waals forces can lead to the formation of more complex, ordered supramolecular structures. The study of how molecules like This compound self-assemble is crucial for understanding its crystal packing and for the design of new materials with specific properties. Theoretical models can predict the strength and geometry of these intermolecular interactions, providing insight into the resulting supramolecular architectures.

Advanced Applications of 3 4 Propylphenyl Prop 2 Ynoic Acid As a Synthetic Building Block

Role in the Construction of π-Conjugated Systems

The aryl alkyne motif is a fundamental component in the architecture of π-conjugated systems, which are crucial for developing advanced materials with unique optical and electronic properties. The decarboxylative coupling of alkynyl carboxylic acids, such as 3-(4-propylphenyl)prop-2-ynoic acid, has emerged as a significant strategy for creating these systems. rsc.org This method provides a direct and efficient route to synthesize both symmetrical and unsymmetrical diarylalkynes, which are key precursors to polymers, dyes, and molecular wires. longdom.org

The presence of the 4-propylphenyl group allows for fine-tuning the electronic and physical properties of the resulting conjugated materials. The propyl group can enhance solubility in organic solvents, which is a critical factor for the processability of these materials into thin films and other device components. The synthetic accessibility of arylpropiolic acids makes them a readily available tool for introducing the alkynyl functional group into larger molecular frameworks. longdom.org

Precursor in Heterocycle Synthesis (e.g., Quinolinones, Naphthalimides)

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Quinolinones: Quinolinone scaffolds are present in a wide array of biologically active compounds. mdpi.com Synthetic routes to quinolin-4-ones often involve the cyclization of intermediates derived from aniline (B41778) and β-keto esters or related compounds. While direct use of this compound is less common, its derivatives can be employed in sophisticated synthetic strategies. For example, the alkyne can be hydrated to form a β-keto acid, which can then undergo condensation and cyclization with an appropriate aniline derivative to furnish a substituted quinolinone. The 4-propylphenyl moiety would ultimately be incorporated at the 3-position of the quinolinone ring, influencing the molecule's biological activity. researchgate.net The synthesis of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has been achieved through the reaction of 4-azido-quinolin-2(1H)-ones with active methylene (B1212753) compounds, demonstrating the versatility of quinolinone chemistry. mdpi.com

Naphthalimides: Naphthalimides are a class of compounds renowned for their high fluorescence quantum yields and photostability, leading to applications as fluorescent probes, laser dyes, and in electronic devices. nih.govnih.gov The synthesis of naphthalimides typically starts from a substituted naphthalic anhydride (B1165640). nuph.edu.uanuph.edu.ua While this compound is not a direct precursor, its structural elements can be incorporated into naphthalimide derivatives to modulate their photophysical properties. For instance, a naphthalimide core could be functionalized with the 4-propylphenylacetylene group (derived from decarboxylation of the acid) via a Sonogashira coupling reaction to create novel dyes with tailored absorption and emission characteristics. nih.gov

The following table outlines general synthetic approaches to these heterocycles where derivatives of this compound could be utilized.

| Heterocycle | General Synthetic Precursors | Potential Role of this compound Derivative |

| Quinolinone | Anilines, β-ketoacids, N-(2-acylaryl)amides mdpi.comresearchgate.net | The corresponding β-ketoacid derivative could be used in condensation reactions. |

| Naphthalimide | Naphthalic Anhydrides, Amines nih.govnuph.edu.ua | The 4-propylphenylacetylene unit can be coupled to a naphthalimide core. |

Development of Novel Synthetic Routes via Decarboxylative Couplings

Decarboxylative coupling reactions represent a powerful and atom-economical tool in organic synthesis, where a carboxylic acid is used as a readily available and stable coupling partner, releasing carbon dioxide as the only byproduct. This compound is an ideal substrate for such transformations, providing access to terminal or internal alkynes bearing the 4-propylphenyl group. longdom.org

Transition-metal catalysis is central to these reactions, with palladium, copper, silver, and nickel being commonly employed. rsc.org These methods allow for the formation of various chemical bonds, significantly expanding the synthetic utility of alkynoic acids.

Key features of decarboxylative couplings involving arylpropiolic acids:

Catalysts: Palladium and copper are frequently used, often in combination. longdom.org

Bond Formation: These reactions facilitate the formation of C-C (sp²–sp, sp–sp), C-N, C-P, and C-S bonds. rsc.org

Advantages: Using the carboxylic acid as an alkyne source offers benefits in terms of handling and stability compared to using the corresponding terminal alkyne gas. rsc.org

A notable application is the synthesis of diarylalkynes through the palladium-catalyzed reaction of aryl halides with propiolic acids. longdom.org This decarboxylative coupling provides a straightforward alternative to the traditional Sonogashira coupling of terminal alkynes.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type |

| Decarboxylative C-C Coupling | This compound, Aryl Halide | Palladium (e.g., Pd(OAc)₂) longdom.org | Unsymmetrical Diarylalkyne |

| Decarboxylative C-C Coupling | This compound, Salicylaldehyde | Ruthenium (Ru) catalyst longdom.org | Homoisoflavonoids, Flavones |

| Decarboxylative Trichlorination | This compound, TCCA | H₂O, Room Temperature longdom.org | 2,2,2-Trichloroacetophenone derivative |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. Alkynoic acids, including this compound, have demonstrated unique reactivity in MCRs, including in metal-free reaction pathways. longdom.org

The ability to participate in MCRs allows for the rapid construction of molecular complexity from simple, readily available building blocks. For example, the reaction of an arylpropiolic acid, a salicylaldehyde, and a base can selectively yield either homoisoflavonoids or flavones, depending on the specific reaction conditions and catalyst used. longdom.org This highlights the utility of this compound as a tunable component in complex reaction cascades, enabling access to diverse molecular scaffolds from a common set of starting materials.

Building Block for Complex Molecules in Organic Synthesis

The combined reactivity of its functional groups makes this compound a versatile building block for constructing a wide range of complex organic molecules. Its utility extends beyond the applications already discussed and is valuable in medicinal chemistry and materials science.

The alkyne moiety can undergo a plethora of transformations, including:

Click Chemistry: Participating in copper-catalyzed azide-alkyne cycloadditions to form triazoles.

Reduction: The triple bond can be selectively reduced to a cis- or trans-alkene or fully saturated to an alkane, providing stereochemical control.

Oxidation: The alkyne can be oxidatively cleaved to form carboxylic acids.

The carboxylic acid group provides a handle for forming esters and amides, or it can be removed via decarboxylation. This dual functionality allows for sequential reactions, where one part of the molecule is transformed while the other is reserved for a later synthetic step. For instance, the synthesis of potential antileukotrienic agents has been described using related prop-2-enoic acid structures, highlighting the value of this type of building block in drug discovery. nih.gov

Q & A

Q. What synthetic methodologies are recommended for 3-(4-propylphenyl)prop-2-ynoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Sonogashira coupling between a propiolic acid derivative and a 4-propylphenyl halide. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a triethylamine base.

- Solvent optimization : Use THF or DMF at 60–80°C for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. Yield Optimization Table :

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| THF, 60°C, 12h | 65 | 95% | |

| DMF, 80°C, 24h | 72 | 92% | |

| Ethanol recrystallization | 60 | 99% |

Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 1:3 EtOAc/hexane). Adjust equivalents of aryl halide (1.2–1.5x) to mitigate steric hindrance from the propyl group.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

Methodological Answer :

- ¹H NMR :

- Propynoic acid proton: δ 12.1–12.3 ppm (broad, COOH).

- Aromatic protons: δ 7.2–7.4 ppm (doublet, J=8 Hz, 2H; singlet, 2H).

- Propyl group: δ 0.9–1.0 ppm (triplet, CH₃), 1.6–1.7 ppm (sextet, CH₂), 2.5–2.6 ppm (triplet, CH₂-Ph).

- IR : Strong absorption at ~2200 cm⁻¹ (C≡C stretch), 1700–1720 cm⁻¹ (COOH carbonyl).

Contradiction Resolution : Discrepancies in alkyne proton signals may arise from trace solvents; use deuterated DMSO for sharper peaks. Compare with computational predictions (DFT) for validation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational predictions and experimental observations for this compound?

Methodological Answer :

Q. What experimental designs are suitable for investigating hydrogen-bonding interactions in solid-state structures?

Methodological Answer :

Q. Hydrogen-Bonding Table :

| Interaction Type | Distance (Å) | Angle (°) | Role in Stability |

|---|---|---|---|

| COOH dimer (O-H···O) | 2.65 | 168 | Primary |

| C≡C···Ph (π-π) | 3.80 | 10 | Secondary |

Q. How should researchers approach impurity profiling and validation in pharmacological studies?

Methodological Answer :

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to detect:

- Impurity A : 2-(4-propylphenyl)propanoic acid (m/z 193 [M-H]⁻).

- Impurity B : Dehydration product (m/z 173 [M-H]⁻).

- Validation : Follow ICH Q3A guidelines, ensuring impurities <0.15% .

Q. What strategies mitigate challenges in computational modeling of the compound’s reactivity?

Methodological Answer :

Q. Reactivity Comparison Table :

| Method | Activation Energy (kcal/mol) | Transition State Geometry |

|---|---|---|

| Gas-phase DFT | 28.5 | Linear alkyne attack |

| Solvent (DMSO) DFT | 24.3 | Bent alkyne conformation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.